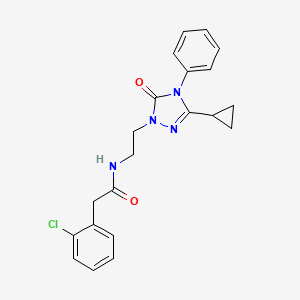
2-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide , with the CAS number 1396682-69-1, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22ClN5O3 with a molecular weight of 463.9 g/mol. The structure includes a chlorophenyl group and a triazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN5O3 |
| Molecular Weight | 463.9 g/mol |
| CAS Number | 1396682-69-1 |
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
A comparative analysis of antimicrobial activity revealed the following MIC and MBC values for related compounds:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Oxytetracycline (Control) | 62.5 | 125 |
| Compound A | 7.8 | 15.6 |
| Compound B | 15.6 | 31.25 |
These results suggest that the synthesized derivatives possess higher antibacterial properties than the known antibiotic Oxytetracycline, with some exhibiting up to eight-fold greater efficacy against certain strains of bacteria .
The biological activity of this compound is likely attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. The presence of the triazole ring is particularly noteworthy as it has been associated with various biological activities, including antifungal and antibacterial effects .
Case Studies
- Antibacterial Efficacy : A study evaluated various compounds' effectiveness against Staphylococcus aureus and Escherichia coli, showing that derivatives similar to this compound exhibited MIC values significantly lower than traditional antibiotics .
- In Vivo Studies : In vivo studies have indicated that compounds derived from triazole frameworks show promise in treating infections caused by resistant bacterial strains. The therapeutic index suggests a favorable safety profile while maintaining efficacy .
- Cytotoxicity Assays : Cytotoxicity studies conducted on human cell lines demonstrated that while the compound exhibits potent antibacterial activity, it maintains a low cytotoxic profile, indicating potential for therapeutic use without significant adverse effects on human cells .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-18-9-5-4-6-16(18)14-19(27)23-12-13-25-21(28)26(17-7-2-1-3-8-17)20(24-25)15-10-11-15/h1-9,15H,10-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWBKRGQZOCWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














